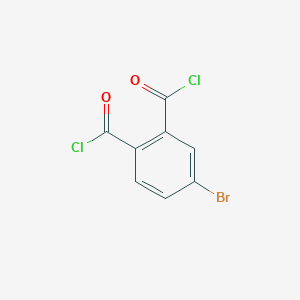
1-Hydroxy-N-(methylcarbamoyl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-N-(methylcarbamoyl)naphthalene-2-carboxamide is a chemical compound with the molecular formula C13H11NO3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its naphthalene core, which is substituted with a hydroxy group and a methylcarbamoyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Hydroxy-N-(methylcarbamoyl)naphthalene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-carboxylic acid as the primary starting material.
Hydroxylation: The naphthalene-2-carboxylic acid undergoes hydroxylation to introduce the hydroxy group at the 1-position.
Carbamoylation: The hydroxylated intermediate is then reacted with methyl isocyanate to form the methylcarbamoyl group at the nitrogen atom.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Hydroxy-N-(methylcarbamoyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of naphthoquinone derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further undergo substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine and nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hydroxy-N-(methylcarbamoyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 1-Hydroxy-N-(methylcarbamoyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Cellular Pathways: It can interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Photosynthetic Electron Transport: In plants, it has been shown to affect photosynthetic electron transport, particularly in Photosystem II, by interacting with chlorophyll and other components of the photosynthetic machinery.
Comparison with Similar Compounds
1-Hydroxy-N-(methylcarbamoyl)naphthalene-2-carboxamide can be compared with other similar compounds, such as:
1-Hydroxy-N-phenylnaphthalene-2-carboxamide: This compound has a phenyl group instead of a methylcarbamoyl group and exhibits different chemical and biological properties.
1-Hydroxy-N-(3,5-dichlorophenyl)naphthalene-2-carboxamide: The presence of dichloro substituents enhances its potency as a photosynthetic electron transport inhibitor.
1-Hydroxy-N-(4-bromo-3-chlorophenyl)naphthalene-2-carboxamide: The bromine and chlorine substituents provide unique electronic properties that affect its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and the resulting properties and applications.
Properties
CAS No. |
62353-87-1 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-hydroxy-N-(methylcarbamoyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O3/c1-14-13(18)15-12(17)10-7-6-8-4-2-3-5-9(8)11(10)16/h2-7,16H,1H3,(H2,14,15,17,18) |
InChI Key |
TXYKATDVKCTWTH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC(=O)C1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butanol, 4-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14538083.png)
![3-Methyl-5H-[1,2,4]triazolo[3,4-A]isoindole](/img/structure/B14538085.png)


![2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)-](/img/structure/B14538108.png)

![5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B14538136.png)



![5-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline](/img/structure/B14538162.png)

![Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14538168.png)

